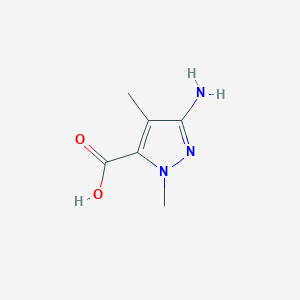![molecular formula C10H11N3O2 B13015980 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a heterocyclic compound that features a unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This process often includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes that are optimized for large-scale production. Transition metal-mediated synthesis and rearrangement reactions are commonly employed to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a core structure in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind effectively to its targets, resulting in desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar core structure.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)3-8-4-9-10(15-2)11-6-12-13(9)5-8/h4-6H,3H2,1-2H3 |
Clé InChI |
QGOLUIPMSJPNPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CN2C(=C1)C(=NC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)








![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13015972.png)

